6,8-Dimethoxyisoquinoline
Overview
Description
6,8-Dimethoxyisoquinoline is a chemical compound with significant interest in synthetic chemistry and pharmaceuticals due to its structural complexity and biological activity. Research has focused on developing efficient synthesis methods, understanding its molecular structure, and exploring its chemical properties and reactions.
Synthesis Analysis
Several strategies have been developed for the synthesis of 6,8-Dimethoxyisoquinoline. Kaufman et al. (2018) reported a facile approach for its total synthesis from phloroacetophenone, involving selective methylation, triflation, allylation, isomerization, methoximation, and a final microwave-assisted 6π-azaelectrocyclization (Kaufman et al., 2018). Another efficient route by Fonzo et al. (2019) employed a C–H activation/alkenylation strategy, highlighting a more streamlined synthesis process (Fonzo et al., 2019).
Molecular Structure Analysis
The molecular structure of 6,8-Dimethoxyisoquinoline has been studied to facilitate the synthesis of derivatives with potential pharmacological applications. The crystal and molecular structures have been determined through various techniques, providing insights into the compound's conformational and geometric characteristics (Lyakhov et al., 2000).
Chemical Reactions and Properties
Research into the chemical reactions of 6,8-Dimethoxyisoquinoline has uncovered a range of reactivity patterns and derivative formations. Notably, its interactions with silyl enol ethers in the presence of chiral acyl chlorides have been explored for the synthesis of chiral tetrahydroisoquinolines, indicating the compound's versatility in synthetic organic chemistry (Itoh et al., 1999).
Physical Properties Analysis
The physical properties of 6,8-Dimethoxyisoquinoline, such as melting point and solubility, play a crucial role in its application in synthesis and drug formulation. While specific studies on these properties are scarce, they are inferred through synthesis and application research, indicating the compound's stability and behavior under various conditions.
Chemical Properties Analysis
6,8-Dimethoxyisoquinoline's chemical properties, including its reactivity, functional group transformations, and interaction with various reagents, have been extensively explored. Its ability to undergo cyclocondensation, as well as reactions leading to the synthesis of complex molecules, showcases its chemical versatility and potential as a building block for pharmaceuticals (Okmanov et al., 2019).
Scientific Research Applications
Fibrinolytic Action : Derivatives of bis-6,7-dimethoxyisoquinoline have been tested for their action on the fibrinolytic system, showing effectiveness in vivo and suggesting potential applications in treating blood clot disorders (Markwardt, Klöcking, Hauptmann, & Faust, 1973).
Cytotoxic Activity : The total synthesis and cytotoxic activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline, isolated from Ancistrocladus tectorius, have been explored, indicating potential applications in cancer research (Kaufman et al., 2018).
Anticonvulsant Properties : Certain derivatives of 6,7-dimethoxyisoquinoline have been found to produce anticonvulsant effects, leading to the development of new molecules with significant anticonvulsant activity (Gitto et al., 2010).
Hypotensive Properties : 4-amino-6,7-dimethoxyisoquinoline has been synthesized and shown to have hypotensive effects, suggesting its potential in treating high blood pressure (Wright & Halliday, 1974).
Alpha 1-Adrenoceptor Antagonists : 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives have been evaluated for their potential as alpha 1-adrenoceptor antagonists, although none proved to be effective antihypertensive agents in rats (Bordner et al., 1988).
Chemical Synthesis : The efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate has been reported, highlighting its potential for industrial production (Chen Jian-xi, 2014).
σ2-Receptor Ligands : Studies have been conducted on σ2-receptor ligands derived from 6,7-dimethoxyisoquinoline for potential applications in imaging solid tumors (Rowland et al., 2006).
Antiproliferative Effect : An isolated isoquinoline alkaloid from Mucuna pruriens seeds, specifically 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showed antiproliferative activity against human hepatic carcinoma cells (Kumar et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6,8-dimethoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHIJXZCVQIOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NC=CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethoxyisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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